molecular formula C21H25ClN4 B4508872 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B4508872
M. Wt: 368.9 g/mol
InChI Key: FYEMSKUCVZTCMR-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Commonly used reagents include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biological probe.

    Medicine: Investigated for its potential therapeutic effects, particularly as a kinase inhibitor.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes, thereby affecting various cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a synthetic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure incorporates a tert-butyl group and a chlorophenyl moiety, which are thought to contribute to its biological effects.

Chemical Structure and Properties

The molecular formula for this compound is C22H28ClN3C_{22}H_{28}ClN_3, with a molecular weight of approximately 373.93 g/mol. The structural complexity of this compound arises from the presence of both a pyrrolidine and a pyrazolo[1,5-a]pyrimidine core, making it a candidate for various biological investigations.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed significant activity against various strains of bacteria, including Gram-positive and Gram-negative types. Specifically, compounds were tested against Escherichia coli and Staphylococcus aureus, with some exhibiting greater efficacy than standard antibiotics like streptomycin .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. A series of synthesized pyrazolo derivatives were evaluated for their ability to inhibit inflammatory pathways. Notably, some compounds demonstrated anti-inflammatory activity superior to curcumin, a well-known natural anti-inflammatory agent . This suggests that this compound could be a valuable candidate in the development of new anti-inflammatory drugs.

Antitumor Activity

The antitumor properties of pyrazolo[1,5-a]pyrimidine derivatives have also been explored. In vitro studies showed that certain derivatives inhibited cell proliferation in various cancer cell lines, including those associated with breast and lung cancers. For instance, compounds similar to this compound were effective in reducing the viability of cancer cells through mechanisms involving apoptosis .

Case Studies

Case Study 1: Antimicrobial Screening
A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives found that certain compounds exhibited MIC values lower than those of conventional antibiotics against E. coli and S. aureus. The study highlighted the potential for these compounds to serve as lead structures for antibiotic development .

Case Study 2: Anti-inflammatory Evaluation
In another investigation, researchers synthesized several pyrazolo derivatives and assessed their anti-inflammatory effects using an in vitro model. The results indicated that some compounds significantly reduced pro-inflammatory cytokine levels compared to untreated controls .

Summary Table of Biological Activities

Activity Type Effectiveness Reference
AntimicrobialEffective against E. coli, S. aureus
Anti-inflammatorySuperior to curcumin
AntitumorInhibition of cancer cell proliferation

Properties

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4/c1-14-19(15-7-9-16(22)10-8-15)20-23-17(21(2,3)4)13-18(26(20)24-14)25-11-5-6-12-25/h7-10,13H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEMSKUCVZTCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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